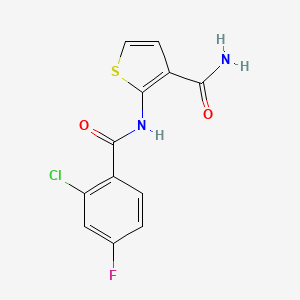

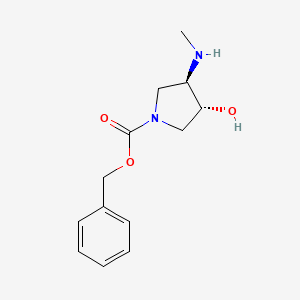

![molecular formula C9H9Br3N2O2 B2841532 Methyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate dihydrobromide CAS No. 1609406-64-5](/img/structure/B2841532.png)

Methyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate dihydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate dihydrobromide” is a chemical compound with the CAS Number: 1609406-64-5 . It has a molecular weight of 416.89 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7BrN2O2.2BrH/c1-14-9(13)7-8(10)12-5-3-2-4-6(12)11-7;;/h2-5H,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the sources I found, compounds of similar structure have been involved in various reactions. For example, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 416.89 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the sources I found.Scientific Research Applications

Synthesis of Heterocyclic Compounds

Methyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate dihydrobromide has been utilized in the synthesis of imidazo[1,2-a]pyridines and related compounds. These heterocyclic frameworks are often pursued for their potential in pharmaceutical applications due to their diverse biological activities. For instance, the synthesis of 3-aminoimidazo[1,2-a]pyridines has been achieved with good to excellent yields in the presence of ionic liquids, demonstrating the compound's utility in facilitating reactions under milder conditions and offering an eco-friendly alternative with reusable catalysts (Shaabani, Soleimani, & Maleki, 2006).

Antimicrobial and Antitumor Activities

Another significant area of research involves exploring the antimicrobial and antitumor properties of synthesized heterocyclic compounds derived from this compound. For instance, long-chain imidazolium and pyridinium-based ionic liquids synthesized from related compounds have displayed surface activity and antimicrobial activity against various Gram-negative and Gram-positive bacteria and fungi. These studies suggest the potential of these compounds in developing new antimicrobial agents with high efficiency and selectivity (Cornellas et al., 2011).

Catalysis and Organic Synthesis

Research into the applications of this compound also extends to catalysis and the facilitation of organic synthesis. For example, the use of 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane as a catalytic system has shown efficiency in synthesizing 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones, highlighting the role of such compounds in promoting efficient and eco-friendly synthetic routes (Kefayati, Asghari, & Khanjanian, 2012).

Mechanism of Action

Target of Action

Compounds with a similar imidazo[1,2-a]pyridine core have been shown to exhibit anti-proliferative activity against certain bacteria .

Mode of Action

It is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions

Biochemical Pathways

Compounds with a similar imidazo[1,2-a]pyridine core have been associated with anti-proliferative activity, suggesting they may interact with pathways related to cell proliferation .

Result of Action

Compounds with a similar imidazo[1,2-a]pyridine core have demonstrated anti-bacterial action against certain bacteria .

Action Environment

It is known that the compound is a solid at room temperature .

properties

IUPAC Name |

methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate;dihydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2.2BrH/c1-14-9(13)7-8(10)12-5-3-2-4-6(12)11-7;;/h2-5H,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEUOYSJCKPDJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N2C=CC=CC2=N1)Br.Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

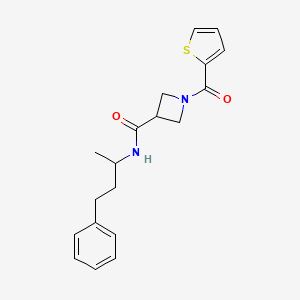

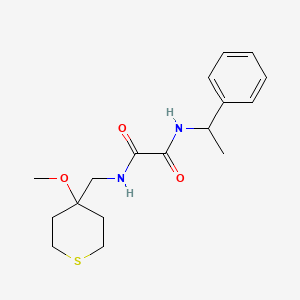

![4-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methoxy]-3-(hydroxymethyl)benzaldehyde](/img/structure/B2841452.png)

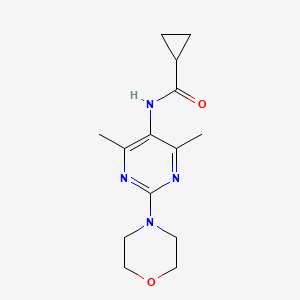

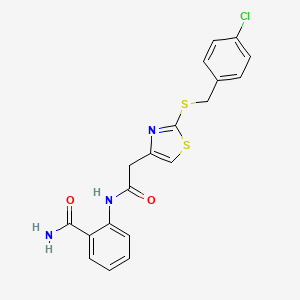

![2-(4-fluorophenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2841456.png)

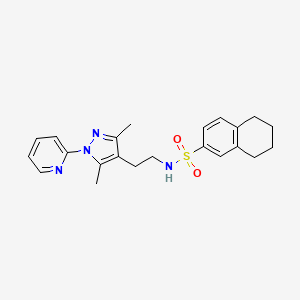

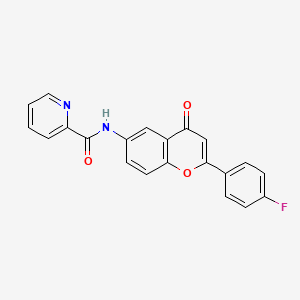

![1-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2841468.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2841469.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one](/img/structure/B2841470.png)